REACTION_CXSMILES
|
[CH3:1][C:2]([O:4][C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][C:10]=1[C:11]([OH:13])=[O:12])=[O:3].C(=O)([O-])[O-].[Na+:18].[Na+].O>C(O)(=O)C>[C:2]([O:4][C:5]1[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=1)[C:11]([O-:13])=[O:12])(=[O:3])[CH3:1].[Na+:18] |f:1.2.3,6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)OC=1C=CC=CC1C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
final acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Type
|
CUSTOM
|
Details
|
The solution was stirred until complete solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A cold solution (5° C.) of tea was prepared
|
Type
|
DISSOLUTION
|
Details
|
by dissolving 6.25 gms
|
Type
|
TEMPERATURE
|
Details
|
maintained below 10° C.
|
Type
|
STIRRING
|
Details
|
stirred while 18.0 ml
|
Type
|
WAIT
|
Details
|
portions at 15 minute intervals
|
Duration
|
15 min
|
Type
|
STIRRING
|
Details
|
The mixture was stirred 20 minutes
|
Duration
|
20 min
|
Type
|
FILTRATION
|
Details
|
the coprecipitate collected by filtration
|
Type
|
CUSTOM
|
Details
|
after decanting the clear supernatant liquid
|
Type
|
WASH
|
Details
|
the coprecipitate thoroughly washed with 200 ml
|
Reaction Time |
1 h |
Name
|
sodium acetylsalicylate
|
Type
|
product
|
Smiles
|
C(C)(=O)OC=1C(C(=O)[O-])=CC=CC1.[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |